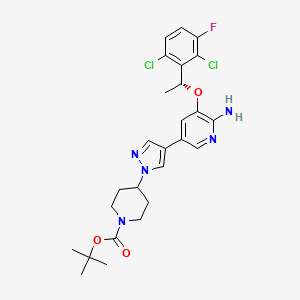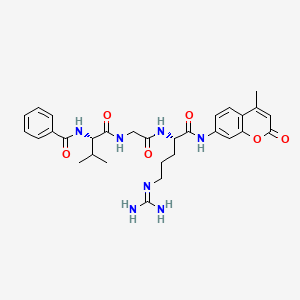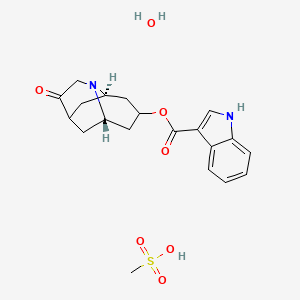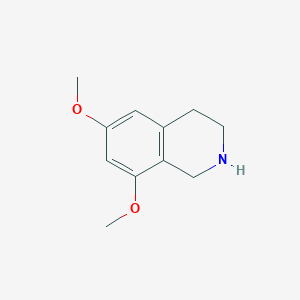
2-Bromo-3,5-diiodopyridine
Overview
Description
2-Bromo-3,5-diiodopyridine (2-Br-3,5-diI-Pyridine) is a halogenated pyridine derivative that has received recent attention due to its potential applications in the field of scientific research. It is a brominated diiodinated pyridine, and is a member of the pyridine family of compounds. 2-Br-3,5-diI-Pyridine is a colorless solid that is soluble in various organic solvents, such as acetonitrile and dimethylsulfoxide. This compound has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and nanotechnology.
Scientific Research Applications
Synthesis of Bioactive Compounds
2-Bromo-3,5-diiodopyridine is instrumental in synthesizing bioactive compounds. One notable application is the synthesis of 7-azaindoles with potential biological activity against the protozoal parasite Giardia duodenalis. This synthesis involves a double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine, followed by the Cacchi reaction, leading to the formation of 2,3,5-trisubstituted 7-azaindoles. Additionally, sequential Sonogashira coupling reactions on related compounds and subsequent reactions yield 2,5-disubstituted 7-azaindoles with significant bioactivity potential (Leboho et al., 2015).
Multicomponent Chemistry
In the realm of multicomponent chemistry, this compound derivatives, particularly 2-bromo-6-isocyanopyridine, are identified as optimal reagents. These derivatives exhibit desirable qualities like stability and synthetic efficiency, making them suitable for constructing complex molecular structures. The reagents have been successfully used in synthesizing potent compounds like carfentanil (van der Heijden et al., 2016).
Cell Turnover Kinetics Study
5-Bromo-2′-deoxyuridine (BrdU), a derivative of this compound, is frequently used in studying cell population turnover in vivo. A mathematical framework developed for analyzing BrdU-labeling experiments allows for quantitative assessments of cell proliferation, loss rates, and cell input from a source, particularly in the context of T lymphocytes in uninfected and SIV-infected rhesus macaques (Bonhoeffer et al., 2000).
Catalytic Applications in Organic Synthesis
The compound and its derivatives find applications in catalytic processes like amination and hydrodehalogenation. For instance, selective amination of polyhalopyridines, including this compound derivatives, is catalyzed by palladium-Xantphos complexes. This process results in high yields of amino-substituted pyridines, demonstrating the utility of these derivatives in organic synthesis (Ji et al., 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound derivatives are key intermediates for developing bioactive compounds. These derivatives, through various synthetic processes, can be functionalized to create molecules with potential therapeutic applications. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride from this compound derivatives has paved the way for the creation of functionalized pyridines, including key intermediates for drugs like Lonafarnib, an anticancer agent (Song et al., 2004).
Supramolecular Chemistry
Halogen bonding involving bromo-substituted derivatives of this compound is crucial in supramolecular chemistry. These interactions lead to the formation of supramolecular assemblies, crucial for understanding and developing advanced materials and molecular systems (Mocilac & Gallagher, 2014).
Safety and Hazards
“2-Bromo-3,5-diiodopyridine” is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that it interacts with its targets through halogen bonding, given the presence of bromine and iodine atoms in its structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3,5-diiodopyridine . For instance, certain conditions might enhance or inhibit its interactions with its targets.
Properties
IUPAC Name |
2-bromo-3,5-diiodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQXRSNMDARXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654789 | |
| Record name | 2-Bromo-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-14-7 | |
| Record name | 2-Bromo-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)
![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)





![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)


